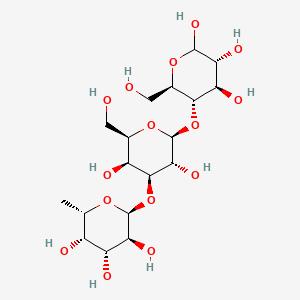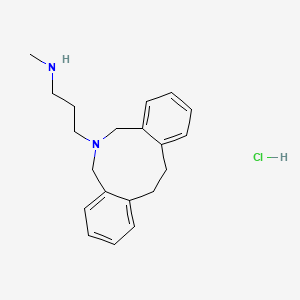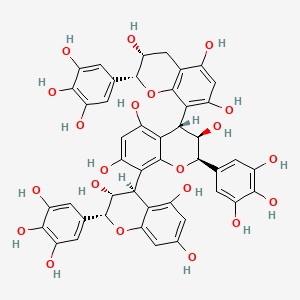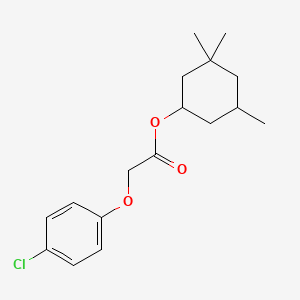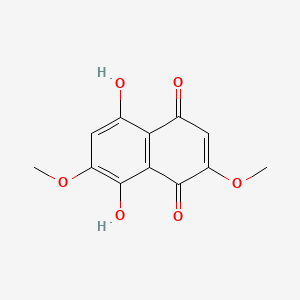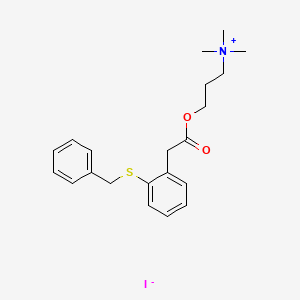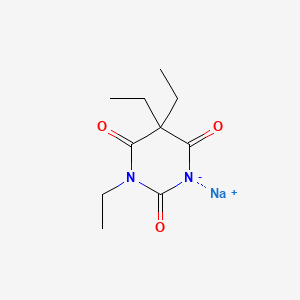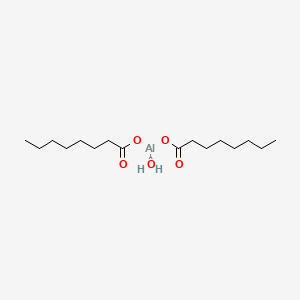
Hydroxybis(octanoato-O)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxybis(octanoato-O)aluminium, also known as hydroxybis(octanoato-O)aluminum, is a chemical compound with the molecular formula C16H31AlO5. It is a colorless to pale yellow solid that is stable under normal temperature and pressure conditions. This compound is soluble in organic solvents such as chloroform and xylene but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxybis(octanoato-O)aluminium can be synthesized through the reaction of aluminium hydroxide with octanoic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2C8H16O2→C16H31AlO5+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminium hydroxide and octanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxybis(octanoato-O)aluminium primarily undergoes esterification and etherification reactions. It can also participate in coordination reactions due to the presence of the aluminium center.
Common Reagents and Conditions
Esterification: This reaction involves the use of alcohols and acids under acidic conditions to form esters.
Etherification: This reaction involves the use of alcohols and alkyl halides under basic conditions to form ethers.
Major Products Formed
Esterification: The major products are esters and water.
Etherification: The major products are ethers and halide salts.
Scientific Research Applications
Hydroxybis(octanoato-O)aluminium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and etherification reactions.
Biology: It is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used as a metal surface treatment agent and as a flame retardant
Mechanism of Action
The mechanism of action of hydroxybis(octanoato-O)aluminium involves its ability to coordinate with various substrates through the aluminium center. This coordination facilitates the activation of the substrates, making them more reactive in subsequent chemical reactions. The molecular targets include hydroxyl and carboxyl groups, which can form stable complexes with the aluminium center .
Comparison with Similar Compounds
Hydroxybis(octanoato-O)aluminium can be compared with other aluminium-based compounds such as aluminium hydroxide and aluminium chloride. While aluminium hydroxide is primarily used as an antacid and aluminium chloride is used in various industrial processes, this compound is unique in its ability to act as a catalyst in organic synthesis and as a metal surface treatment agent .
List of Similar Compounds
- Aluminium hydroxide
- Aluminium chloride
- Aluminium acetate
- Aluminium stearate
Properties
CAS No. |
14049-51-5 |
|---|---|
Molecular Formula |
C16H32AlO5 |
Molecular Weight |
331.40 g/mol |
InChI |
InChI=1S/2C8H16O2.Al.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2;/p-2 |
InChI Key |
FCLCTTLDLHACQA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



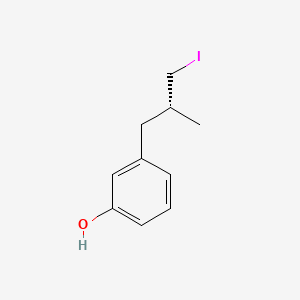
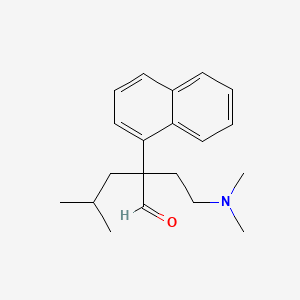

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
